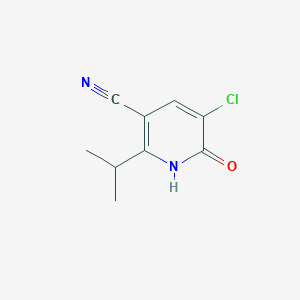![molecular formula C7H10ClF2NO2 B15230248 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1394042-03-5](/img/structure/B15230248.png)
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2,2-difluorobicyclo[310]hexane-6-carboxylic acid hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of an amino group, two fluorine atoms, and a carboxylic acid group, all attached to a bicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclo[3.1.0]hexane ring system.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorine groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- 2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- 6-Amino-2,2-difluorobicyclo[3.1.0]hexane
Uniqueness
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, along with the fluorine atoms, which confer distinct chemical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1394042-03-5 |
|---|---|
Formule moléculaire |
C7H10ClF2NO2 |
Poids moléculaire |
213.61 g/mol |
Nom IUPAC |
6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-6(9)2-1-3-4(6)7(3,10)5(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |
Clé InChI |
GORAHAZVHFBLOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C1C2(C(=O)O)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


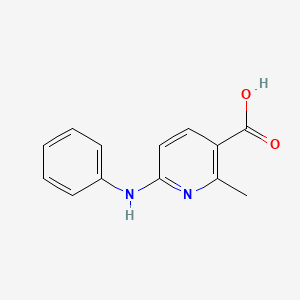
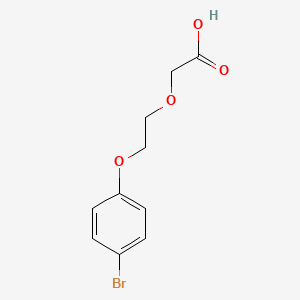
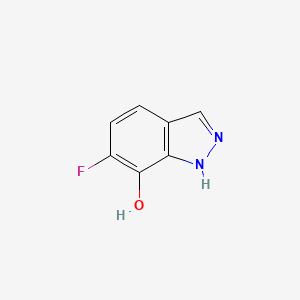
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
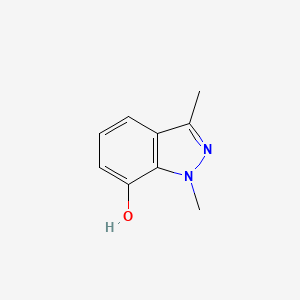

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

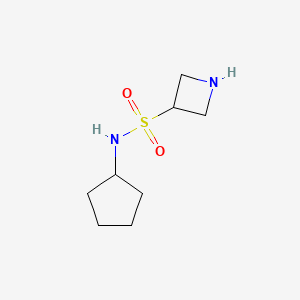
![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)
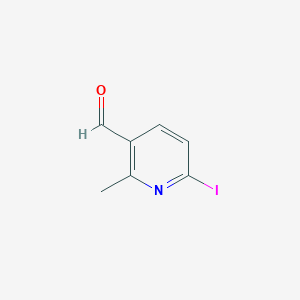
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)

